Azido-PEG1-TFP ester

Description

Evolution of Advanced Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has become an indispensable tool in the life sciences. numberanalytics.comwikipedia.org Early strategies often involved reactions that lacked site-specificity, targeting common amino acid residues like lysine (B10760008) or cysteine. wikipedia.orgnih.gov While effective, these methods often produce heterogeneous mixtures of products, which can lead to a loss of biological function in the modified biomolecule. nih.gov

The demand for greater precision and control has driven the evolution of more advanced bioconjugation techniques. numberanalytics.comresearchgate.net Modern strategies emphasize site-selectivity, allowing for the modification of a single, specific location on a protein or other biomolecule. wikipedia.orgnih.gov A significant leap in this evolution has been the development and application of bioorthogonal chemistry. numberanalytics.comacs.org Bioorthogonal reactions occur reliably and with high specificity in complex biological environments without interfering with native biochemical processes. wikipedia.orgnih.gov Prominent examples include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". numberanalytics.comsusupport.com These advanced methods provide the means to create well-defined bioconjugates for a wide array of applications, from therapeutics and diagnostics to nanotechnology. numberanalytics.comwikipedia.org

Significance of Orthogonal Reactivity in Multicomponent Systems

Orthogonal reactivity is a cornerstone of modern chemical synthesis and bioconjugation. It refers to a set of chemical reactions that can occur in the same vessel, each proceeding with high selectivity and yield without interfering with the others. acs.orgnih.gov In a multicomponent system, where several molecules need to be linked together, orthogonal reactions ensure that each functional group reacts only with its intended partner, avoiding the formation of unwanted byproducts. nih.govacs.org

The importance of this concept is particularly evident in the construction of complex bioconjugates, such as antibody-drug conjugates or labeled probes for cellular imaging. nih.gov For instance, a linker might need to first attach to a drug molecule and then to an antibody. If the reactive groups are not orthogonal, the linker could react with itself or cross-react in undesirable ways. Bioorthogonal chemistries, such as the pairing of azide-alkyne cycloadditions with other reactions, have enabled the simultaneous, controlled labeling of multiple biomolecules. acs.orgnih.gov This capability to perform multiple, independent modifications in one pot streamlines the synthesis of complex functional molecules and is crucial for advancing biomedicinal and materials science research. acs.orgnih.gov

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Architectures

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become essential tools in bioconjugation. chempep.com They serve as flexible, hydrophilic spacers that connect two or more molecular entities. chempep.compurepeg.com The incorporation of a PEG chain into a bioconjugate, a process known as PEGylation, imparts several beneficial properties. nih.gov

Key advantages of using PEG linkers include:

Improved Solubility : PEG chains are highly soluble in aqueous environments, which can increase the solubility of hydrophobic drugs or proteins. chempep.comaxispharm.com

Enhanced Stability : PEGylation can protect conjugated molecules from enzymatic degradation. purepeg.com

Reduced Immunogenicity : The PEG chain can shield the conjugated biomolecule from the host's immune system, reducing immune responses. axispharm.combroadpharm.com

Increased Bioavailability : By increasing the size and stability of a molecule, PEG linkers can prolong its circulation time in the bloodstream. broadpharm.com

PEG linkers are available as monodisperse or polydisperse polymers. Monodisperse PEGs have a precisely defined length and molecular weight, which allows for the creation of highly defined and homogeneous bioconjugates, a critical factor in the development of therapeutic agents like antibody-drug conjugates. broadpharm.comresearchgate.net The evolution of PEG linkers from simple spacers to sophisticated, functionalized architectures has been pivotal in advancing drug delivery and biotechnology. chempep.com

Overview of Activated Esters in Amide Bond Formation

The formation of an amide bond is one of the most fundamental reactions in organic chemistry and is central to the synthesis of peptides, proteins, and many pharmaceuticals. rsc.org A common and effective method for creating amide bonds involves the reaction of a primary amine with a carboxylic acid that has been "activated". rsc.org Simply mixing a carboxylic acid and an amine typically results in an acid-base reaction, not amide formation. rsc.org

To facilitate the reaction, the carboxylic acid's hydroxyl group is replaced with a better leaving group, creating an "activated ester". rsc.orgwikipedia.org These esters are highly susceptible to nucleophilic attack by an amine, leading to the efficient formation of a stable amide bond. wikipedia.org

Common activating groups include N-hydroxysuccinimide (NHS) and various fluorinated phenols. wikipedia.org Pentafluorophenyl (PFP) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters are particularly notable for their high reactivity and relative stability towards hydrolysis compared to other activated esters like NHS esters. broadpharm.combroadpharm.com This enhanced stability allows for more controlled and efficient conjugation to amine-containing molecules in aqueous environments, making them highly suitable for bioconjugation applications. wikipedia.orgacs.org

Contextualization of Azido-PEG1-TFP Ester as a Key Reagent in Current Research

This compound is a heterobifunctional crosslinker that strategically combines three key chemical motifs: an azide (B81097) group, a short polyethylene glycol (PEG) spacer, and a tetrafluorophenyl (TFP) activated ester. broadpharm.com This molecular design makes it a powerful and versatile tool in modern chemical biology and materials science, particularly for applications requiring precise, multi-step conjugations. medchemexpress.comcd-bioparticles.net

The reagent's utility stems from its orthogonal reactive ends. The TFP ester is an amine-reactive group that readily couples with primary amines to form stable amide bonds. broadpharm.com Concurrently, the azide group serves as a handle for "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne groups through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition reactions. medchemexpress.comcd-bioparticles.net The single PEG unit provides a short, defined spacer that can improve solubility and accessibility of the reactive ends. cd-bioparticles.net This combination of features allows researchers to first conjugate the linker to an amine-bearing molecule and then, in a separate, non-interfering step, "click" it to an alkyne-functionalized partner, making it a key reagent for constructing complex bioconjugates, PROTACs, and functionalized materials. medchemexpress.combldpharm.com

The strategic design of heterobifunctional linkers containing both an azide and an activated ester is driven by the need for controlled, sequential bioconjugation. broadpharm.comcd-bioparticles.net This design provides two chemically distinct reactive handles that can be addressed independently, which is a significant advantage in multistep synthesis. enamine.netrsc.org

The core principles behind this design include:

Orthogonal Reactivity : The activated ester (like TFP or NHS) reacts specifically with primary amines, while the azide group is reserved for click chemistry with alkynes. broadpharm.comcd-bioparticles.net This orthogonality prevents intramolecular or intermolecular side reactions and allows for a clean, stepwise conjugation process.

Controlled Assembly : A researcher can first attach the linker to a protein or other amine-containing molecule via the activated ester. After purification, the resulting azide-functionalized molecule can then be precisely coupled to a second molecule bearing an alkyne group. rsc.org

Click Chemistry Handle : The azide group is a robust and highly specific functional group for bioorthogonal reactions. enamine.net The triazole ring formed during the click reaction is exceptionally stable, mimicking the properties of an amide bond. enamine.netmdpi.com

Modularity : The inclusion of a spacer element, such as a PEG chain, allows for the tuning of properties like solubility and the distance between the conjugated molecules. mdpi.com Linkers with varying PEG lengths (e.g., Azido-PEG4-TFP ester, Azido-PEG12-TFP ester) offer flexibility in optimizing the linker architecture for specific applications. broadpharm.com

This deliberate design makes azide- and activated ester-functionalized linkers indispensable for creating well-defined molecular constructs for advanced applications in drug discovery and materials science. mdpi.comrsc.orgmdpi.com

Data Tables

Table 1: Properties of Functional Groups in this compound

| Functional Group | Reactive Partner | Reaction Type | Resulting Linkage | Key Features |

|---|---|---|---|---|

| Azide (-N₃) | Alkynes, DBCO, BCN | Click Chemistry (CuAAC or SPAAC) | Triazole | Bioorthogonal, high efficiency, stable linkage. medchemexpress.comcd-bioparticles.net |

| TFP Ester | Primary Amines (-NH₂) | Acylation / Amide Bond Formation | Amide | High reactivity, more resistant to hydrolysis than NHS esters. broadpharm.combroadpharm.com |

| PEG1 Spacer | N/A (Structural) | N/A (Structural) | N/A (Structural) | Provides a defined, short, hydrophilic spacer. cd-bioparticles.net |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-hydroxysuccinimide | NHS |

| Pentafluorophenyl | PFP |

| 2,3,5,6-tetrafluorophenyl | TFP |

| Dibenzocyclooctyne | DBCO |

| Bicyclononyne | BCN |

| Copper-catalyzed azide-alkyne cycloaddition | CuAAC |

| Strain-promoted azide-alkyne cycloaddition | SPAAC |

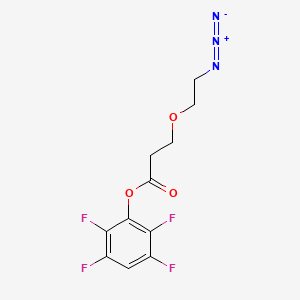

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-(2-azidoethoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F4N3O3/c12-6-5-7(13)10(15)11(9(6)14)21-8(19)1-3-20-4-2-17-18-16/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNUJMZHULQIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCN=[N+]=[N-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161610 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807530-09-1 | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(2-azidoethoxy)-, 2,3,5,6-tetrafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azido Peg1 Tfp Ester

Precursor Synthesis and Derivatization Approaches

The assembly of Azido-PEG1-TFP ester begins with the independent synthesis of its core components: the azide-functionalized PEG scaffold and the activated TFP ester group.

The foundational precursor for the "Azido-PEG1" portion of the molecule is typically 2-(2-azidoethoxy)acetic acid. biosynth.com The synthesis of this crucial intermediate generally starts from a commercially available short-chain PEG derivative, such as 2-(2-chloroethoxy)ethanol.

A common synthetic route involves two main steps:

Azidation : The chloro-functionalized PEG is converted to its azide (B81097) analogue. This is typically achieved through a nucleophilic substitution reaction using an azide salt, such as sodium azide (NaN₃), in a suitable solvent. nih.gov

Oxidation : The terminal alcohol group of the resulting azido-ethanol derivative is then oxidized to a carboxylic acid. This transformation creates the carboxylic acid moiety required for the subsequent esterification step. A patent describes a method for producing similar AEEA (aminoethoxy)ethoxy] acetic acid) derivatives that involves converting a chloroethoxyethanol to an azide derivative, followed by oxidation. wipo.intgoogle.com

This process yields the 2-(2-azidoethoxy)acetic acid scaffold, which contains the essential azide group for click chemistry and a carboxylic acid handle for further modification. biosynth.com Azido-functionalized PEG derivatives are valuable in conjugation chemistry due to the azide group's ability to participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. nih.govprecisepeg.com

The second key component is the highly reactive TFP ester. TFP esters are preferred amine-reactive functional groups, often chosen over the more common N-hydroxysuccinimide (NHS) esters due to their enhanced stability, particularly towards hydrolysis in aqueous environments. rsc.orgprecisepeg.comnih.govresearchgate.net

The preparation of a TFP ester involves the activation of a carboxylic acid. In the context of this compound synthesis, the carboxylic acid of the 2-(2-azidoethoxy)acetic acid precursor is reacted with 2,3,4,5,6-pentafluorophenol (PFP). This reaction is facilitated by a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comnih.govresearchgate.net The coupling agent activates the carboxyl group, enabling its esterification with the hydroxyl group of pentafluorophenol. thermofisher.com

Optimized Reaction Conditions for Esterification and Azide Introduction

Achieving high yields and purity in the synthesis of this compound hinges on the careful control of reaction conditions, including the choice of catalytic systems, solvents, and other physical parameters.

The formation of the TFP ester is not a catalytically driven process in the traditional sense but relies on stoichiometric coupling agents. Carbodiimides like DCC and EDC are essential for this transformation. chemistrysteps.comthermofisher.com

Mechanism of Action : The carbodiimide reacts with the carboxyl group of the azido-PEG precursor to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of pentafluorophenol, forming the desired TFP ester and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). chemistrysteps.com

Advantages : This method is efficient and generally proceeds at room temperature with good yields. chemistrysteps.com The use of these coupling agents circumvents the need for harsher conditions that might compromise the integrity of the azide group. Often, N-hydroxysuccinimide (NHS) or its water-soluble variant is included in EDC coupling reactions to enhance efficiency by forming a more stable NHS ester intermediate. thermofisher.com

The selection of appropriate solvents and the control of reaction parameters are critical for both the introduction of the azide group and the final esterification step.

| Reaction Step | Parameter | Condition | Rationale | References |

| Azide Introduction | Solvent | Ethanol, Dimethylformamide (DMF) | Good solubility for both the PEG precursor and sodium azide. | nih.gov |

| Temperature | Reflux / Elevated Temperature | To overcome the activation energy for the nucleophilic substitution reaction. | nih.gov | |

| TFP Esterification | Solvent | Dichloromethane (B109758) (DCM), Chloroform, DMF | Anhydrous, aprotic solvents are used to prevent hydrolysis of the activated ester. | researchgate.net |

| Temperature | Room Temperature | The reaction is typically efficient under mild temperature conditions. | researchgate.net | |

| pH Control | Slightly Basic (for subsequent amine coupling) | TFP esters exhibit greater stability in basic conditions compared to NHS esters, which is advantageous for conjugation to primary amines. | precisepeg.comnih.gov |

The use of water-miscible organic solvents like DMF or acetonitrile (B52724) can help overcome the lower water solubility of TFP ester reagents, which is a result of the hydrophobic nature of the TFP group. precisepeg.com

Purification and Characterization Strategies for Synthetic Intermediates and Final Product

Rigorous purification and characterization are mandatory to ensure the quality and reliability of the synthesized this compound and its intermediates. A variety of analytical and preparative techniques are employed.

Purification Techniques: The purification of PEG derivatives can be challenging due to their molecular weight distribution. However, for a short linker like PEG1, standard chromatographic methods are highly effective.

| Technique | Description | Application | References |

| Flash Chromatography | Utilizes a stationary phase (e.g., silica (B1680970) gel) and a solvent gradient to separate compounds based on polarity. | Effective for purifying organic-soluble intermediates and the final product, removing unreacted reagents and byproducts like urea. | rsc.org |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity using a non-polar stationary phase. | A powerful tool for the high-resolution purification of the final product and for assessing its purity. | mdpi.com |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Useful for removing larger or smaller impurities, though less critical for a monodisperse species like PEG1. |

Characterization Methods: Once purified, the structures of the intermediates and the final product are confirmed using spectroscopic methods.

| Technique | Information Obtained | Expected Results for this compound | References |

| ¹H NMR Spectroscopy | Provides detailed information about the chemical structure and the presence of specific functional groups. | Confirms the presence of protons on the PEG backbone, the methylene (B1212753) group adjacent to the azide, and the aromatic protons of the TFP ester. | rsc.orgnih.gov |

| Mass Spectrometry (MS) | Determines the exact molecular weight of the compound, confirming its identity. | The observed mass should match the calculated molecular weight of this compound (C₁₅H₁₄F₄N₃O₅). | rsc.orgresearchgate.net |

| FTIR Spectroscopy | Identifies functional groups based on their characteristic infrared absorption frequencies. | A strong, sharp peak around 2100 cm⁻¹ confirms the presence of the azide (N₃) group. Ester carbonyl (C=O) stretch will also be visible. | researchgate.net |

While ¹H NMR is a primary tool, quantifying the degree of azide incorporation in larger PEG polymers can be challenging because the signals from protons adjacent to the azide may be obscured by the main PEG signal manifold. nih.gov However, for a discrete compound like this compound, these signals are typically well-resolved.

Chromatographic Separation Techniques

The purification of this compound and related heterobifunctional PEG linkers typically employs various chromatographic methods to separate the target molecule from starting materials, reagents, and byproducts. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Commonly used chromatographic techniques include:

Silica Gel Chromatography: This is a standard method for the purification of PEGylated compounds. For molecules like this compound, a simple silica gel filtration column can be effective. nih.gov The choice of eluent is crucial and is typically a gradient of solvents such as dichloromethane and methanol (B129727) or ethyl acetate (B1210297) and hexane (B92381) to ensure efficient separation.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for achieving high purity, especially for analytical and small-scale preparative purposes. Reversed-phase HPLC, often using a C18 column, is effective for separating PEG linkers from non-polar impurities. acs.org A typical mobile phase would consist of a gradient of water and acetonitrile, often with a small amount of an additive like formic acid to improve peak shape. acs.org

Size-Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), SEC is particularly useful for analyzing the molecular weight distribution of the PEG starting material to ensure it is monodisperse. This is critical for producing a well-defined final product. It can also be used to analyze the final conjugated product to confirm successful ligation.

Table 1: Chromatographic Purification Techniques for PEG Linkers

| Technique | Principle | Typical Application | Eluent System Example |

| Silica Gel Chromatography | Adsorption | Preparative purification | Dichloromethane/Methanol gradient |

| Reversed-Phase HPLC | Partition | High-purity analytical and preparative separation | Water/Acetonitrile with 0.1% Formic Acid acs.org |

| Size-Exclusion Chromatography | Size-based separation | Analysis of PEG starting material and final conjugate | Aqueous buffer or organic solvent |

Spectroscopic and Spectrometric Analysis for Structural Confirmation

To confirm the chemical structure of this compound, a combination of spectroscopic and spectrometric techniques is employed. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for verifying the structure of PEG derivatives. nih.gov For a related compound, α-azide-ω-tosyl PEG, the ¹H-NMR spectrum in DMSO shows characteristic peaks for the PEG backbone at approximately 3.5 ppm and a triplet at 3.39 ppm corresponding to the methylene protons adjacent to the azide group. researchgate.net While specific data for this compound is not readily available, analogous spectra would be expected, with additional signals corresponding to the TFP ester moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound. nih.gov For Azido-PEG1-PFP ester, a closely related molecule, the exact mass is reported as 325.0486. medkoo.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are also valuable for characterizing PEG derivatives. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the presence of key functional groups. A characteristic antisymmetric stretching vibration band for the azide group is typically observed around 2100 cm⁻¹. nih.gov The spectrum would also show characteristic ester carbonyl stretching frequencies.

Table 2: Spectroscopic Data for Related Azido-PEG Compounds

| Technique | Functional Group | Characteristic Signal (ppm or cm⁻¹) | Reference Compound |

| ¹H NMR | -CH₂-N₃ | ~3.39 (triplet) | α-azide-ω-tosyl PEG researchgate.net |

| ¹³C NMR | Carbon adjacent to azide | ~50.64 | α-azide-ω-hydroxyl PEG |

| FTIR | Azide (N₃) stretch | ~2100 | Azido-PEG-NHC nih.gov |

| HRMS | Molecular Ion [M+H]⁺ | 326.0564 | Azido-PEG1-PFP ester medkoo.com |

Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to large-scale production of this compound presents several challenges that need to be addressed to ensure efficiency, reproducibility, and product quality. Companies specializing in PEG synthesis offer GMP-grade manufacturing for such linkers, indicating that scalable processes are established. jenkemusa.combroadpharm.com

Key considerations for scale-up include:

Controlled Polymerization: For heterobifunctional PEGs, the synthesis often starts from the ring-opening polymerization of ethylene (B1197577) oxide. researchgate.net Controlling this process to produce PEGs with a narrow molecular weight distribution (low polydispersity) is crucial. nih.gov

Purification Strategy: Chromatographic methods used at the lab scale may need to be adapted for larger quantities. This might involve using larger columns, different stationary phases, or transitioning to more cost-effective purification techniques like crystallization or precipitation where feasible.

Process Safety: The use of azides requires careful handling due to their potential instability, especially at elevated temperatures. The synthetic route should be designed to minimize risks.

Quality Control: Robust analytical methods are essential to ensure batch-to-batch consistency. This includes stringent testing of starting materials and in-process controls, as well as final product characterization. jenkemusa.comnih.gov The stability of the TFP ester is also a consideration, as it is susceptible to hydrolysis. nih.gov

Reactivity Profiles and Mechanistic Insights of Azido Peg1 Tfp Ester

Mechanisms of Amide Bond Formation via Pentafluorophenyl Esters

Pentafluorophenyl (PFP) esters are classified as active esters, which are highly reactive towards nucleophiles, making them valuable reagents for creating amide bonds under mild conditions. wikipedia.orgnih.gov This reactivity is crucial for applications such as attaching molecules to proteins and other biomolecules. wikipedia.org

The formation of an amide bond from a TFP ester and an amine proceeds through a nucleophilic acyl substitution mechanism. vanderbilt.edumasterorganicchemistry.comlibretexts.org This process can be broken down into two primary stages:

Nucleophilic Attack: The reaction is initiated when the nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a transient tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and the pentafluorophenoxy group is expelled as a leaving group. vanderbilt.edumasterorganicchemistry.com The stability of the resulting pentafluorophenoxide anion contributes to the high reactivity of TFP esters.

This mechanism is illustrated in the following reaction scheme: R-CO-OPFP + R'-NH₂ → [R-CO(O⁻)-NH₂⁺-R'] → R-CO-NH-R' + PFP-OH

Kinetic studies have demonstrated the superior reactivity of PFP esters compared to other active esters like pentachlorophenyl (PCP) and nitrophenyl (Np) esters, with relative coupling speed ratios of OPFP >> OPCP > ONp corresponding to 111:3.4:1. highfine.com This enhanced reactivity is advantageous for achieving high yields and minimizing side reactions. highfine.com

The efficiency of amide bond formation using TFP esters is significantly influenced by the reaction environment, particularly the pH. While the reaction can proceed over a range of pH values, the optimal range is typically between 7.5 and 8.0. vectorlabs.com

A key advantage of TFP esters over the more commonly used N-hydroxysuccinimidyl (NHS) esters is their enhanced stability against hydrolysis, especially under basic conditions. wikipedia.orgvectorlabs.comnih.govlumiprobe.comresearchgate.net NHS esters are prone to a competing hydrolysis side reaction at higher pH levels, which can reduce the efficiency of the desired amidation. nih.govresearchgate.net In contrast, TFP esters exhibit a lower rate of hydrolysis under alkaline conditions, leading to a higher coupling efficiency. nih.govresearchgate.net For instance, at a pH of 10, TFP-terminated self-assembled monolayers (SAMs) demonstrated a 10-fold increase in half-life compared to their NHS counterparts, resulting in a five-fold greater surface density of immobilized DNA molecules. nih.gov

Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the intended amine nucleophile for reaction with the TFP ester. broadpharm.com For reactions involving proteins, it is often necessary to perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS). broadpharm.com

Interactive Data Table: Comparison of TFP and NHS Ester Reactivity

| Feature | TFP Ester | NHS Ester |

| Optimal Reaction pH | 7.5 - 8.0 vectorlabs.com | 7.0 - 7.5 vectorlabs.com |

| Hydrolytic Stability | More stable, especially at basic pH wikipedia.orgvectorlabs.comnih.govlumiprobe.comresearchgate.net | Less stable, prone to hydrolysis at basic pH nih.govresearchgate.net |

| Reactivity towards Amines | More reactive in its optimal pH range vectorlabs.com | Less reactive compared to TFP esters in their optimal range vectorlabs.com |

Mechanisms of Azide (B81097) Reactivity in Click Chemistry

The azide functional group of Azido-PEG1-TFP ester is a key component for "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. sigmaaldrich.com The most prominent of these reactions is the azide-alkyne cycloaddition.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole. sigmaaldrich.comnih.govresearchgate.net This reaction boasts a significant rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The CuAAC reaction is tolerant of a wide range of functional groups and can be performed in aqueous conditions over a broad pH range (4 to 12). organic-chemistry.org

The mechanism of the CuAAC reaction involves several key steps:

Formation of Copper(I) Acetylide: The reaction is initiated by the formation of a copper(I) acetylide intermediate. nih.gov The coordination of Cu(I) to the alkyne lowers the pKa of the terminal proton, facilitating its deprotonation. nih.govnih.gov

Coordination of the Azide: The azide then coordinates to the copper acetylide complex. organic-chemistry.org

Cycloaddition and Ring Formation: A subsequent cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate (a metallacycle). researchgate.net

Rearrangement and Protonolysis: This intermediate then rearranges, and subsequent protonolysis releases the triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. researchgate.net

The formation of the azide/copper(I) acetylide complex in the initial stages is believed to be the rate-determining step of the reaction. nih.govresearchgate.net

A significant advancement in click chemistry for biological applications was the development of copper-free methods, which avoid the cytotoxicity associated with the copper catalyst. chempep.cominterchim.frsigmaaldrich.com The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.com

SPAAC utilizes the inherent ring strain of a cyclooctyne to accelerate the reaction with an azide, obviating the need for a metal catalyst. chempep.comsigmaaldrich.comnih.gov The driving force for this reaction is the release of this ring strain upon the formation of the more stable triazole ring. chempep.comsigmaaldrich.comnih.gov Unlike the stepwise mechanism of CuAAC, SPAAC is a concerted [3+2] cycloaddition reaction. chempep.com

Various cyclooctyne derivatives have been developed to enhance the reaction kinetics of SPAAC, including dibenzocyclooctynes (DBCO), which are known for their high reactivity and stability. interchim.fr Another class of copper-free click reactions involves the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctenes (TCO). chempep.com These reactions are often even faster than SPAAC. chempep.com

The efficiency and selectivity of click reactions are influenced by various reaction conditions.

For CuAAC , the choice of copper source, ligand, and reducing agent is critical. The catalytically active species is Cu(I), which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov However, the combination of copper and ascorbate can generate reactive oxygen species, which can be detrimental to biomolecules. nih.gov The use of a copper-chelating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov The nature of the copper counter-ion also plays a role; for example, using a weakly coordinating anion like tetrafluoroborate can significantly increase the reaction rate compared to iodide. nih.gov

The reactivity in CuAAC is also dependent on the electronic properties and steric hindrance of the azide and alkyne. Electron-withdrawing substituents on the azide can increase the reaction rate. researchgate.net

For SPAAC , the primary factor influencing reaction efficiency is the structure of the strained alkyne. The degree of ring strain and the presence of activating groups, such as fluorine atoms, can significantly impact the reaction kinetics. chempep.comwikipedia.org The choice of solvent can also affect the reaction rate. nih.gov

Interactive Data Table: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) sigmaaldrich.com | None (driven by ring strain) chempep.comsigmaaldrich.com |

| Reaction Type | Stepwise [3+2] cycloaddition | Concerted [3+2] cycloaddition chempep.com |

| Regioselectivity | High (1,4-disubstituted triazole) nih.govresearchgate.net | Mixture of regioisomers sigmaaldrich.com |

| Biocompatibility | Limited by copper cytotoxicity chempep.cominterchim.fr | High (bioorthogonal) chempep.com |

| Reaction Rate | Very high (rate acceleration of 10⁷-10⁸) organic-chemistry.org | Dependent on the strain of the cyclooctyne |

| Key Influencing Factors | Copper source, ligand, reducing agent, substituents nih.govnih.govresearchgate.net | Cyclooctyne structure, solvent chempep.comnih.govwikipedia.org |

Orthogonal Reactivity and Chemoselectivity in Complex Bioconjugation Systems

The strategic design of this compound as a heterobifunctional crosslinker endows it with two distinct reactive moieties: an azide group and a 2,3,5,6-tetrafluorophenyl (TFP) ester. This configuration allows for orthogonal reactivity, a critical feature in the stepwise and controlled construction of complex bioconjugates. The principle of orthogonality in this context means that each functional group can be addressed independently and selectively without interfering with the other, enabling precise control over the conjugation process.

The TFP ester is an activated ester designed for the acylation of primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction results in the formation of a stable amide bond. TFP esters are known to be more hydrolytically stable than the more common N-hydroxysuccinimide (NHS) esters, particularly in aqueous solutions, and exhibit optimal reactivity at a slightly alkaline pH range of 7.5–8.0 vectorlabs.com. This enhanced stability provides a larger window for conjugation reactions and can lead to higher yields.

Conversely, the azide group is chemically inert to the functional groups typically found in biological systems, such as amines, thiols, and carboxylates. Its reactivity is reserved for specific ligation partners through bioorthogonal "click chemistry" reactions. These reactions are characterized by high efficiency, selectivity, and biocompatibility. The most common reactions involving azides in bioconjugation are:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne.

Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) precisepeg.com.

Staudinger Ligation: This reaction forms an amide bond between an azide and a phosphine derivative precisepeg.comnih.gov.

The chemoselectivity of this compound is therefore a direct result of the distinct reactivity profiles of its two terminal groups. The TFP ester selectively targets amines under mildly basic conditions, while the azide remains dormant until the introduction of its specific alkyne or phosphine reaction partner. This allows for a two-step conjugation strategy where a biomolecule can first be tethered to the linker via its amine groups, followed by the attachment of a second molecule through click chemistry.

The orthogonal nature of this compound enables a variety of selective functionalization strategies for creating well-defined bioconjugates. The choice of strategy is often dictated by the nature of the biomolecules to be conjugated and the desired final architecture.

A primary strategy involves a sequential two-step ligation process. In the first step, the TFP ester of this compound is reacted with a protein or peptide that contains accessible primary amines. By controlling the stoichiometry of the linker to the protein and the reaction pH, a degree of control over the extent of labeling can be achieved. Due to the high abundance of lysine residues on the surface of most proteins, this initial step can sometimes lead to a heterogeneous mixture of products if not carefully controlled. However, for applications where precise site-selectivity is not paramount, this method is straightforward and effective.

Once the protein is functionalized with the azide-terminated linker, the unreacted linker is removed, and the azide-modified protein is introduced to the second component, which has been pre-functionalized with a suitable alkyne or cyclooctyne. The subsequent click chemistry reaction is highly specific and proceeds under mild, aqueous conditions, ensuring the integrity of the biomolecules.

Table 1: Comparison of Reaction Conditions for the Functional Groups of this compound

| Functional Group | Reactive Partner | Typical Reaction pH | Key Characteristics |

| TFP Ester | Primary/Secondary Amines | 7.5 - 8.0 | Forms stable amide bond; more hydrolytically stable than NHS esters. |

| Azide | Terminal Alkynes (CuAAC) | Neutral | Requires copper catalyst; forms a stable triazole linkage. |

| Azide | Strained Alkynes (SPAAC) | Neutral | Copper-free; fast reaction kinetics; forms a stable triazole linkage. |

| Azide | Phosphines (Staudinger) | Neutral | Forms an amide bond; slower kinetics compared to click chemistry. |

This table is generated based on the general principles of the described chemical reactions and does not represent specific experimental data for this compound.

Detailed research findings on the specific kinetics and yields for the stepwise functionalization using this compound are not extensively detailed in publicly available literature. However, the principles of the individual reactions are well-established. For instance, the rate of the TFP ester reaction with amines is influenced by the pKa of the target amine and the pH of the reaction buffer. Higher pH generally leads to a faster reaction but also increases the rate of hydrolysis of the ester.

In a hypothetical scenario involving the conjugation of two different proteins (Protein A and Protein B), the strategy would be as follows:

Step 1: Amine Acylation. Protein A is incubated with this compound in a buffer at pH ~7.5-8.0. The TFP ester reacts with the lysine residues on the surface of Protein A, forming a stable amide bond and resulting in Protein A functionalized with an azide-PEG1 linker.

Purification. Excess this compound and byproducts are removed from the reaction mixture using techniques such as dialysis or size-exclusion chromatography.

Step 2: Click Chemistry. Protein B, which has been separately functionalized with a DBCO group, is added to the purified azide-functionalized Protein A. The azide and DBCO groups will selectively react via SPAAC to form a stable triazole linkage, covalently connecting Protein A and Protein B through the PEG1 spacer.

This selective, stepwise approach ensures that there is no unwanted cross-reactivity between the functional groups and allows for the creation of a defined conjugate, which would be difficult to achieve with a homobifunctional crosslinker. The PEG1 spacer itself provides a short, hydrophilic linkage that can help to maintain the solubility and biological activity of the conjugated proteins.

Applications of Azido Peg1 Tfp Ester in Bioconjugation

Protein and Peptide Modification Strategies

The reactive TFP ester group of Azido-PEG1-TFP ester readily forms stable amide bonds with primary amine groups present on proteins and peptides. This reactivity is leveraged for site-specific labeling and the construction of more complex protein constructs.

This compound is a potent reagent for the site-specific labeling of proteins and peptides. The TFP ester group reacts efficiently with the primary amine of the N-terminus and the ε-amino groups of lysine (B10760008) residues mdpi.com. This reaction typically proceeds under mild conditions, preserving the integrity and function of the biomolecule mdpi.comthermofisher.com. Following conjugation, the introduced azide (B81097) group serves as a handle for subsequent bioorthogonal reactions, most commonly click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition) nih.govmedchemexpress.com. Research has demonstrated high labeling efficiencies for both N-terminal and lysine modifications, with the choice of reaction conditions potentially influencing selectivity frontiersin.orgbaseclick.eubocsci.comnih.gov.

Table 1: Protein and Peptide Labeling with this compound

| Target Biomolecule | Modification Site | Reagent Used | Primary Reaction | Subsequent Conjugation | Research Application Example | Citation(s) |

| Protein | N-terminus | This compound | Amide bond formation | Click Chemistry | Introduction of azide handles for fluorescent labeling | nih.govfrontiersin.orgnih.gov |

| Peptide | Lysine Residues | This compound | Amide bond formation | Click Chemistry | Creating peptide conjugates with PEG for improved solubility | frontiersin.orgbaseclick.eubocsci.com |

| Protein | Lysine Residues | This compound | Amide bond formation | Click Chemistry | Site-specific functionalization for probe development | mdpi.combocsci.comnih.gov |

The ability to introduce an azide moiety onto proteins using this compound is crucial for the construction of multi-functional protein constructs. Researchers utilize this strategy to create complex molecular architectures, such as protein-protein conjugates or protein-nanoparticle assemblies. The azide handle, introduced via the TFP ester reaction, can then be efficiently coupled to alkyne-functionalized molecules using click chemistry, allowing for precise control over the conjugation process and the resulting conjugate's properties nih.govcreative-biolabs.comthermofisher.com. This approach is instrumental in protein engineering, enabling the development of novel protein-based tools for research and diagnostics.

Antibodies and their fragments are key components in numerous research applications, including diagnostics, imaging, and targeted therapeutics. This compound facilitates the modification of antibodies by introducing azide groups, typically at lysine residues or the N-terminus frontiersin.orgbocsci.comthermofisher.combiorxiv.org. These azide-functionalized antibodies can then be conjugated to various payloads, such as fluorescent dyes, small molecules, or other biomolecules, via click chemistry nih.govbiorxiv.orgbroadpharm.com. This method allows for the development of highly specific research probes, antibody-drug conjugates (ADCs), and diagnostic agents with improved pharmacokinetic properties due to the PEG spacer nih.govfrontiersin.orgbocsci.comthermofisher.combiorxiv.orgbroadpharm.comgoogle.com. Studies have demonstrated the successful conjugation of azide-functionalized antibodies to imaging agents and therapeutic payloads, highlighting the versatility of this approach in creating advanced antibody-based tools nih.govfrontiersin.orgbocsci.comthermofisher.combiorxiv.orgbroadpharm.comgoogle.com.

Table 2: Antibody and Antibody Fragment Conjugation

| Target Biomolecule | Modification Site | Reagent Used | Payload Type (Post-Click) | Research Application | Citation(s) |

| Monoclonal Antibody | Lysine Residues | This compound | Fluorophores | Development of fluorescently labeled antibody probes | nih.govfrontiersin.orgbiorxiv.org |

| Antibody Fragment (Fab) | N-terminus | This compound | Biotin | Affinity purification of antibody fragments | nih.govthermofisher.com |

| Antibody (IgG) | Lysine Residues | This compound | Imaging Agent | Pretargeted imaging probes | biorxiv.orgbroadpharm.comgoogle.com |

| Antibody (IgG) | Lysine Residues | This compound | Therapeutic Payload | Targeted therapy research (e.g., ADCs) | nih.govbocsci.comthermofisher.com |

Nucleic Acid and Oligonucleotide Functionalization

The application of this compound extends to the modification of nucleic acids and oligonucleotides, enabling the creation of functionalized probes and aptamers for research.

This compound can be utilized to introduce azide functionalities onto nucleic acids and oligonucleotides. The TFP ester group reacts with amine groups present on modified nucleobases or amine-functionalized linkers attached to the phosphodiester backbone thermofisher.combroadpharm.combiotium.commicrosynth.comtudelft.nlprecisepeg.combiosynth.com. This chemical modification allows for the subsequent attachment of various molecules, such as fluorescent labels or affinity tags, via click chemistry, thereby functionalizing the nucleic acid for specific research purposes thermofisher.combroadpharm.combiotium.commicrosynth.comtudelft.nlprecisepeg.combiosynth.com. The stability of the TFP ester linkage and the resulting amide bond contributes to the robustness of these modifications bocascientific.comlumiprobe.com.

Table 3: Nucleic Acid and Oligonucleotide Functionalization

| Target Biomolecule | Modification Site | Reagent Used | Introduced Functional Group | Subsequent Conjugation | Research Application Example | Citation(s) |

| DNA Oligonucleotide | 5'-Amine (C6 spacer) | This compound | Azide | Click Chemistry | Preparation of fluorescently labeled DNA probes | thermofisher.combroadpharm.combiotium.commicrosynth.com |

| RNA Oligonucleotide | 3'-Amine | This compound | Azide | Click Chemistry | Synthesis of RNA probes for hybridization assays | thermofisher.combroadpharm.combiotium.commicrosynth.com |

| Modified Base (e.g., dA) | Amine on modified base | This compound | Azide | Click Chemistry | Site-specific labeling of nucleic acid probes | microsynth.comtudelft.nl |

| Phosphodiester Backbone | Amine-functionalized linker | This compound | Azide | Click Chemistry | Attachment of PEG spacers to nucleic acid backbones | microsynth.comprecisepeg.combiosynth.com |

The functionalization of nucleic acids with this compound is instrumental in the development of advanced DNA and RNA probes for molecular diagnostics and research. By introducing an azide handle, these probes can be readily conjugated to reporter molecules, such as fluorophores or quenchers, via click chemistry, enabling sensitive detection and imaging frontiersin.orgthermofisher.combroadpharm.combiotium.comtudelft.nlprecisepeg.combiosynth.com. Furthermore, this reagent plays a role in aptamer development, facilitating the attachment of signaling moieties, affinity tags, or therapeutic payloads to aptamer sequences. This modification enhances aptamer functionality for applications in biosensing, diagnostics, and targeted therapies, allowing for the creation of highly specific and sensitive aptamer-based research tools frontiersin.orgnih.govtudelft.nlnih.govaptamergroup.com.

Compound List:

this compound

Carbohydrate and Glycoprotein Conjugationmedchemexpress.comnih.gov

The modification of carbohydrates and glycoproteins is essential for understanding their roles in biological processes and for developing targeted therapeutics. This compound facilitates these modifications through its reactive groups.

Functionalization of Glycans for Glycobiology Researchmedchemexpress.comnih.gov

In glycobiology research, the precise functionalization of glycans is key to studying their involvement in cellular recognition, signaling, and disease. This compound can be used to introduce azide handles onto glycans or glycan-binding proteins. The TFP ester group can react with amine groups present on proteins or amine-modified glycans. Subsequently, the incorporated azide group can be utilized for click chemistry, allowing the attachment of various probes, such as fluorescent dyes, affinity tags, or other biomolecules. This enables researchers to visualize glycan structures, track their localization, or isolate specific glycopeptides for proteomic analysis nih.govresearchgate.netnih.gov. For instance, metabolic labeling of glycans with azido (B1232118) sugars, followed by click chemistry, has been instrumental in visualizing and analyzing glycoconjugates in living systems nih.gov.

Lipid and Liposome (B1194612) Surface Modification for Research [4.4.1]

The surface modification of lipids and liposomes is critical for enhancing their stability, targeting capabilities, and drug delivery efficiency. This compound offers a pathway to achieve these modifications.

Integration into Vesicle Architectures for Targeted Research Delivery Systems [4.4.1, 13, 15, 20, 32]

This compound can be incorporated into liposome formulations or used to functionalize pre-formed vesicles. The TFP ester can react with amine groups on lipids or proteins embedded in the liposome surface, or with amine-modified lipids during vesicle self-assembly. The resulting azide-functionalized liposomes can then be further modified via click chemistry. This allows for the attachment of targeting ligands (e.g., antibodies, peptides, aptamers) to the liposome surface, directing them to specific cells or tissues. The PEG spacer contributes to improved colloidal stability and reduced opsonization, prolonging circulation time. This strategy is valuable for developing targeted drug delivery systems, where precise control over the surface chemistry of nanocarriers is paramount for effective and site-specific delivery of therapeutic payloads axispharm.comresearchgate.netthermofisher.com.

Small Molecule Derivatization and Probe Developmentbenchchem.combiochempeg.comtargetmol.comsigmaaldrich.com

The derivatization of small molecules with functional linkers is essential for creating chemical tools, affinity probes, and sophisticated therapeutic agents. This compound serves as a versatile building block for such applications.

Synthesis of Affinity Probes and Chemical Toolsbenchchem.combiochempeg.comtargetmol.comsigmaaldrich.com

This compound is employed in the synthesis of affinity probes and chemical tools used in chemical biology. By conjugating the TFP ester to amine-containing small molecules, researchers can introduce an azide moiety. This azide group can then be used for click chemistry to attach reporter molecules (e.g., fluorophores, biotin) or to immobilize the small molecule onto a solid support. Such functionalized molecules are invaluable for target identification, studying molecular interactions, and developing assays. The PEG spacer can enhance solubility and reduce non-specific binding, improving the performance of the probe benchchem.combiochempeg.comsigmaaldrich.com.

Application in Proteolysis-Targeting Chimeras (PROTACs) Researchbiochempeg.comtargetmol.comchemsrc.com

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound, or similar PEG-based linkers with azide functionality, are frequently used in PROTAC synthesis. The TFP ester can be reacted with amine groups on one of the protein-binding ligands or the E3 ligase ligand, while the azide group can be subsequently used in click chemistry to join the two ligand-PROTAC halves. The PEG spacer contributes to the solubility, flexibility, and optimal ternary complex formation required for efficient protein degradation medchemexpress.combiochempeg.comtargetmol.comchemsrc.commedchemexpress.comchemsrc.commedchemexpress.comtargetmol.commedchemexpress.comprecisepeg.com.

Applications of Azido Peg1 Tfp Ester in Materials Science and Nanotechnology

Surface Functionalization of Solid Substrates for Research

The ability to tailor the surface properties of solid materials is fundamental to advancing many areas of research, from biocompatibility to diagnostics. Azido-PEG1-TFP ester provides a robust method for immobilizing a PEG linker onto amine-bearing substrates. The TFP ester is noted for being more resistant to spontaneous hydrolysis than the more common N-hydroxysuccinimidyl (NHS) esters, offering a wider window for reaction and improved efficiency in aqueous environments. Once the linker is anchored, the exposed azide (B81097) groups form a versatile chemical handle for the covalent attachment of various research molecules.

In the field of biomaterials, controlling the interaction between a synthetic polymer and a biological environment is critical. Unmodified polymer surfaces can often lead to non-specific protein adsorption, which can trigger inflammatory responses or blood coagulation, hindering the material's function. Surface modification with PEG, a process known as PEGylation, is a widely adopted strategy to improve biocompatibility.

Researchers utilize linkers like this compound to graft PEG chains onto polymer surfaces that possess or are modified to have primary amine groups. The hydrophilic and flexible nature of the PEG chain creates a steric barrier that effectively repels protein adhesion. In a study focused on developing materials for bioresorbable vascular stents, a polyethylene (B3416737) glycol-modified poly-L-lactide polymer (PEGylated PLLA) was microstructured using laser ablation to enhance its biocompatibility. The study demonstrated that specific groove patterns on the PEGylated surface significantly improved the adhesion and alignment of endothelial cells, which is a crucial factor for promoting the healing of blood vessels. While this study used a pre-PEGylated polymer, the use of this compound represents an alternative and versatile method to achieve similar surface characteristics on a variety of amine-functionalized polymers for biocompatibility assessment.

Table 1: Research Findings on Polymer Surface Modification for Biocompatibility

| Polymer Substrate | Modification Goal | Relevant Finding |

|---|---|---|

| Poly-L-lactide (PLLA) | Enhance endothelialization for vascular stents | Microgrooves on PEG-functionalized PLLA significantly enhanced endothelial cell adhesion and alignment. |

Glass and silicon are common substrates for biosensors and microarrays due to their optical transparency, low electrical conductivity, and well-established fabrication methods. However, to function as effective biosensors, their surfaces must be modified to both prevent non-specific binding of molecules from the sample (which creates background noise) and to specifically capture the target analyte.

This compound is ideally suited for this purpose. The process begins with aminosilanization of the glass or silicon surface to introduce primary amine groups. The TFP ester end of the linker is then reacted with these amines to create a dense layer of azide-terminated PEG chains. This PEG layer serves the dual purpose of resisting non-specific protein adsorption, thereby improving the sensor's signal-to-noise ratio. The terminal azide groups provide a platform for the subsequent, highly specific attachment of alkyne-modified capture probes (e.g., antibodies, DNA strands, or aptamers) via click chemistry. This method allows for the controlled orientation and density of capture probes, which is essential for developing sensitive and reproducible biosensing platforms.

The creation of advanced bio-interfaces and microarrays for research hinges on the ability to precisely pattern and immobilize biomolecules on a substrate. This compound facilitates a powerful strategy for fabricating these tools. After functionalizing a substrate (such as glass, silicon, or a polymer film) with the linker, the surface presents a uniform field of azide groups.

Using techniques like microcontact printing or photolithography with alkyne-tagged biomolecules, researchers can create high-density microarrays. For instance, an array of different alkyne-modified peptides or oligonucleotides can be "clicked" onto the azide-functionalized surface in specific locations. These microarrays are used in research to study protein-protein interactions, screen for drug candidates, and in genomic or proteomic diagnostics. The stability of the amide bond formed by the TFP ester and the covalent triazole linkage from the click reaction ensures the durability of the microarray through multiple washing and incubation steps.

Nanoparticle Surface Engineering for Research

The properties and utility of nanoparticles are largely dictated by their surface chemistry. Surface engineering with linkers like this compound is crucial for stabilizing nanoparticles in biological media, preventing aggregation, and adding specific functionalities for targeting or sensing research models.

Polymeric nanoparticles are extensively researched as carriers for targeted delivery models. To achieve targeting, ligands such as antibodies or peptides must be attached to the nanoparticle surface. This compound can be used in a multi-step process to achieve this. First, amine-containing polymers are used to fabricate the nanoparticles. The TFP ester end of the linker is then reacted with the surface amines.

Alternatively, and more commonly for pre-formed particles or biomolecules, the TFP ester is first reacted with primary amine groups on a targeting antibody. This reaction conjugates the linker to the antibody, leaving the azide group exposed. This azide-modified antibody can then be "clicked" onto polymeric nanoparticles that have been synthesized to incorporate alkyne groups. This precise conjugation chemistry is critical for controlling the orientation and density of antibodies on the nanoparticle surface, which directly influences their targeting effectiveness in research models.

Gold (AuNPs) and silver (AgNPs) nanoparticles are widely used in research due to their unique localized surface plasmon resonance (LSPR) properties, which makes them excellent candidates for colorimetric sensors, imaging probes, and in surface-enhanced Raman scattering (SERS). However, bare metallic nanoparticles are prone to aggregation in high-salt biological buffers and lack specific functionality.

To overcome these limitations, researchers use bifunctional linkers to create a stabilizing and functional shell. In one advanced strategy, (N)-heterocyclic carbene (NHC) ligands featuring an Azido-PEG tail have been used to functionalize AuNPs. This approach creates an exceptionally stable nanoparticle platform. The azide terminus of the PEG chain serves as a versatile anchor point for further modification via

Functionalization of Magnetic Nanoparticles for Separation and Imaging Research

In the realm of nanotechnology, this compound serves as a critical tool for the surface modification of magnetic nanoparticles (MNPs), tailoring them for advanced biomedical research applications like magnetic separation and dual-modality imaging (e.g., MRI and fluorescence). spie.orgtaylorfrancis.com MNPs, typically composed of an iron oxide core, are valuable due to their biocompatibility and responsiveness to external magnetic fields. taylorfrancis.com However, for biological applications, their surfaces must be functionalized to ensure colloidal stability, introduce biocompatibility, and attach specific targeting or imaging agents. taylorfrancis.comnih.gov

The functionalization process using this compound can be conceptualized as a two-stage process. First, the TFP ester end of the molecule is used to react with primary amine groups present on the surface of the MNPs. Often, MNPs are initially coated with amine-containing polymers or silanes to facilitate this step. This reaction forms a stable amide bond, covalently attaching the linker to the nanoparticle and presenting the azide group on the outer surface.

Once the azide-functionalized MNPs are prepared, the terminal azide group is available for "click chemistry" reactions. nih.gov This robust and highly specific conjugation method allows for the attachment of a wide array of molecules, provided they have a corresponding alkyne group. nih.gov For instance, fluorescent dyes, targeting ligands (peptides, small molecules), or other imaging agents modified with an alkyne can be efficiently "clicked" onto the nanoparticle surface. This strategy enables the creation of multifunctional nanoprobes for targeted imaging and theranostics research. spie.orgnih.gov

| Nanoparticle Component | Linker Moiety Used | Purpose in MNP Functionalization | Research Application |

| Magnetic Iron Oxide Core | N/A | Provides magnetic properties for separation and MRI contrast. nih.gov | Separation of biomolecules, MRI contrast enhancement. taylorfrancis.com |

| Amine-functionalized surface | TFP Ester | Covalent attachment of the PEG linker to the nanoparticle surface. | Initial stable surface modification. |

| Azido-PEG1 linker | Azide group | Provides a reactive handle for bioorthogonal "click" chemistry. broadpharm.com | Attachment of imaging agents or targeting ligands. nih.gov |

| Alkyne-modified Fluorophore | Alkyne group | Reacts with the azide on the MNP surface via click chemistry. | Creates a dual-modality imaging agent (MRI/Fluorescence). spie.org |

Polymer Synthesis and Hydrogel Modification for Research

This compound is a valuable reagent in polymer chemistry, particularly for synthesizing functional polymers and modifying hydrogels for biomedical research. Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are widely used as scaffolds in tissue engineering and 3D cell culture because they can mimic the extracellular matrix (ECM). sigmaaldrich.comnih.gov The ability to precisely control the chemical and physical properties of these hydrogels is crucial for their application. nih.gov

Crosslinking and Grafting Strategies for Polymer Architectures

The bifunctional nature of this compound allows it to be used in various crosslinking and grafting strategies to create complex polymer architectures. It can act as a crosslinking agent to form hydrogel networks or be used to graft side chains onto a polymer backbone.

In a crosslinking application, the TFP ester can react with amine groups on one polymer chain, while the azide group is subsequently used to react with an alkyne-functionalized polymer chain via click chemistry. This enables the formation of well-defined network structures. This method provides a high degree of control over the crosslinking process, which is an improvement over traditional methods.

Alternatively, this compound can be used for polymer grafting. A polymer backbone containing primary amine groups can be reacted with the TFP ester, resulting in a polymer decorated with pendant azide groups. These azide groups then serve as reactive sites for attaching other molecules or polymer chains via click chemistry, allowing for the synthesis of graft copolymers with tailored properties.

| Strategy | Reactive Group 1 (TFP Ester) | Reactive Group 2 (Azide) | Resulting Architecture |

| Crosslinking | Reacts with amine-functionalized polymer A | Reacts with alkyne-functionalized polymer B | Crosslinked polymer network (Hydrogel) |

| Grafting To | Reacts with amine groups on polymer backbone | Reacts with alkyne-terminated side chains | Graft copolymer |

| Grafting From (Initiator) | Reacts with amine-functionalized surface/polymer | Can be modified to initiate polymerization | Polymer brushes |

Integration into Hydrogel Matrices for Cell Culture and Tissue Engineering Research Scaffolds

The modification of hydrogel matrices with bioactive molecules is essential for creating scaffolds that support cell adhesion, proliferation, and differentiation in tissue engineering research. sigmaaldrich.comepfl.ch this compound facilitates the incorporation of such signals into hydrogel scaffolds, particularly those based on polyethylene glycol (PEG). PEG hydrogels are often used due to their biocompatibility and resistance to non-specific protein adsorption, providing a "blank slate" that can be specifically functionalized. sigmaaldrich.comnih.gov

In a typical application, a pre-formed hydrogel containing amine groups can be modified by reacting it with this compound. This process results in a hydrogel matrix presenting azide functional groups. researchgate.net These azide-modified scaffolds can then be bio-functionalized by "clicking" on alkyne-modified peptides or proteins. researchgate.net For example, the RGD peptide sequence, known to promote cell adhesion, can be synthesized with an alkyne group and then covalently attached to the azide-functionalized hydrogel. This allows researchers to precisely control the density of adhesion ligands within the 3D cell culture environment, enabling systematic studies of how matrix properties influence cell behavior. nih.gov

This bioorthogonal approach ensures that the delicate biological molecules are attached under mild conditions without side reactions, preserving their activity. sigmaaldrich.com The ability to create hydrogels with user-defined architectures and controllable biological functions is a significant advancement for creating more biomimetic scaffolds for cell culture and regenerative medicine research. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives

Integration of Azido-PEG1-TFP Ester into Automated Synthesis Platforms for Research

The inherent modularity and robust reactivity of the azide (B81097) and TFP ester functionalities make this compound highly amenable to integration into automated synthesis platforms. Activated esters, such as TFP esters, are well-established reactive groups in solid-phase synthesis, facilitating efficient peptide and small molecule assembly interchim.fr. The azide group, a key component in click chemistry, can be readily incorporated into automated workflows for post-synthetic modification or the creation of complex molecular architectures. For instance, automated synthesis platforms could leverage this compound to sequentially functionalize solid supports or create libraries of compounds where the azide moiety serves as a handle for subsequent click reactions, enabling rapid diversification and screening of potential drug candidates or probes tcichemicals.comresearchgate.net. The short PEG1 linker is expected to offer minimal steric hindrance, allowing for efficient coupling reactions in automated setups.

Development of Novel Bioconjugation Reagents Based on Azido-PEG-Activated Ester Motifs

The Azido-PEG-activated ester motif, including this compound, serves as a foundational element for the development of novel bioconjugation reagents. These linkers are instrumental in creating sophisticated conjugates for therapeutic and diagnostic applications. By modifying the PEG chain length, the nature of the activated ester (e.g., TFP vs. NHS), and the specific azide-reactive partner, researchers can design tailor-made reagents. For example, novel reagents could be synthesized to improve the targeting efficiency of antibody-drug conjugates (ADCs) by precisely attaching cytotoxic payloads to antibodies via the TFP ester, followed by further functionalization or stabilization using the azide group through click chemistry cd-bioparticles.netbroadpharm.comijrpr.compolymerfactory.comaxispharm.com. The development of such reagents aims to enhance solubility, stability, and site-specific conjugation of biomolecules, proteins, peptides, and nanoparticles.

Application in Advanced Imaging Probes and Diagnostic Tool Development (Research Focus)

The dual functionality of this compound makes it an attractive component for developing advanced imaging probes and diagnostic tools. The azide group can be utilized to attach imaging moieties, such as fluorescent dyes or radiolabels, via bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition) cd-bioparticles.netrsc.orgrsc.orgnih.gov. Simultaneously, the TFP ester can be used to conjugate these azide-functionalized imaging agents to targeting vectors like antibodies or peptides, directing them to specific cells or tissues. This strategy is crucial for developing highly specific probes for molecular imaging, such as PET or fluorescence imaging, and for creating diagnostic agents that can detect biomarkers or pathological conditions with high sensitivity and specificity tcichemicals.comcd-bioparticles.netnih.gov.

Exploration in Stimuli-Responsive Materials and Dynamic Covalent Chemistry for Research

This compound holds potential in the design of stimuli-responsive materials and in dynamic covalent chemistry. The azide group can be incorporated into polymer backbones or cross-linkers, enabling the formation of complex networks through click reactions, which can be designed to respond to external stimuli like pH, temperature, or light. The TFP ester's reactivity with amines also allows for the covalent attachment of functional groups that can influence material properties or participate in dynamic covalent bond formation interchim.frinterchim.fr. For instance, polymers functionalized with this compound could be used to create hydrogels or other biomaterials where the PEG spacer influences swelling behavior, and the azide or ester groups facilitate cross-linking or the incorporation of responsive elements.

Potential in Multi-Component Self-Assembly Systems for Advanced Research Constructs

The ability of this compound to act as a versatile linker makes it a candidate for multi-component self-assembly systems. By incorporating molecules with complementary functional groups (e.g., alkynes for the azide, or amines for the TFP ester), researchers can direct the precise assembly of complex nanostructures, micelles, or supramolecular architectures researchgate.netmdpi.comrsc.orgfrontiersin.org. The PEG spacer can influence the solubility and spacing of components, while the azide and TFP ester groups provide specific covalent attachment points that can stabilize the self-assembled structures. This approach is valuable for creating advanced research constructs for drug delivery, biomimetic materials, and nanoscale devices.

Advancements in Bioorthogonal Chemical Reporting and Sensing in Research Contexts

The bioorthogonal nature of the azide group, enabling click chemistry, is central to its role in chemical reporting and sensing within biological contexts. This compound can be used to label biomolecules or cellular components, allowing their tracking or the reporting of specific biological events through subsequent click reactions with reporter molecules rsc.orgnobelprize.orgbiochempeg.comwikipedia.orgpku.edu.cnacs.org. For example, it can be conjugated to a target molecule, and upon interaction with a specific analyte or cellular process, a reporter molecule can be introduced via click chemistry to signal the event. The TFP ester can be used to anchor the this compound to a surface or a specific cellular compartment, facilitating localized sensing or reporting mechanisms. This capability is critical for developing highly specific biosensors and for understanding complex biological pathways in real-time rsc.orgnih.govpku.edu.cn.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Azido-PEG1-TFP ester relevant to bioconjugation?

- Answer: this compound (CAS: 1807530-09-1) has a molecular formula of C₁₁H₉F₄N₃O₃ and molecular weight of 307.20 g/mol . Its structure includes:

-

An azide (-N₃) group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions (SPAAC).

-

A TFP ester (2,3,5,6-tetrafluorophenyl ester) for efficient amine coupling under mild conditions.

-

A short PEG1 spacer enhancing solubility and reducing steric hindrance .

-

Solubility : Compatible with aqueous buffers and organic solvents (e.g., DMSO, DMF) .

-

Storage : Stable at -20°C in dry, dark conditions to prevent hydrolysis .

Property Value Source Molecular Formula C₁₁H₉F₄N₃O₃ Molecular Weight 307.20 g/mol CAS Number 1807530-09-1 Purity ≥95% (HPLC)

Q. How does this compound facilitate bioconjugation in aqueous and organic solvents?

- Answer: The azide group reacts with alkynes via CuAAC (requiring Cu(I) catalysts) or SPAAC (without catalysts), enabling bioorthogonal labeling . The TFP ester reacts selectively with primary amines (e.g., lysine residues or PEG-amines) at pH 7–9, forming stable amide bonds without requiring activating agents . The short PEG1 spacer balances solubility and minimizes interference in sterically crowded environments . For example:

- Protein-Polymer Conjugation : React TFP ester with lysine residues, then use azide for click chemistry with alkyne-functionalized polymers .

- Small Molecule Probes : Conjugate amine-containing fluorophores via TFP ester, followed by azide-alkyne ligation for cellular targeting .

Q. What analytical techniques are recommended for characterizing this compound purity and conjugation efficiency?

- Answer:

- NMR (¹H/¹³C) : Confirm structural integrity and PEG spacer length .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., MALDI-TOF for PEGylated products) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 260 nm .

- FT-IR : Identify azide (2100 cm⁻¹) and ester (1740 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction parameters for this compound-mediated bioconjugation be optimized using statistical experimental design?

- Answer: Apply Taguchi orthogonal arrays to test variables like pH (7–9), temperature (4–25°C), molar ratio (1:1 to 1:5), and reaction time (1–24 hrs). Use signal-to-noise (S/N) ratios to identify optimal conditions for yield and purity . For example:

- Key Parameters : pH and molar ratio significantly impact TFP ester-amine coupling efficiency .

- Validation : Replicate optimized conditions (e.g., pH 8.5, 1:3 molar ratio, 4 hrs) to confirm >90% conjugation efficiency via HPLC .

Q. What strategies mitigate competing reactions when using this compound in multi-step conjugations?

- Answer:

- Orthogonal Protection : Temporarily block amines with tert-butyloxycarbonyl (Boc) groups during azide-alkyne reactions, then deprotect for TFP ester coupling .

- Sequential Reactivity : Prioritize TFP ester coupling (fast, pH-dependent) before azide-alkyne ligation (slower, catalyst-dependent) .